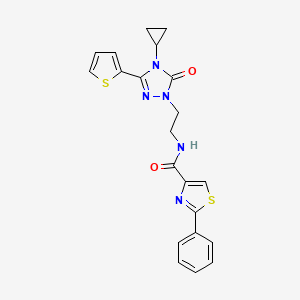
7-Amino-6,8-dibromo-1,2,3,4-tetrahydroquinolin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“7-Amino-6,8-dibromo-1,2,3,4-tetrahydroquinolin-2-one” is a chemical compound with the CAS Number: 1797320-23-0 . It is used in research and development, and its information and documentation include NMR, HPLC, LC-MS, UPLC & more .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 319.98 . It is a powder at room temperature .Aplicaciones Científicas De Investigación
Pharmacological Significance
- Enzyme Inhibition and Selectivity : The study by Grunewald et al. (1997) explored the role of the acidic hydrogen in imparting selectivity of similar tetrahydroisoquinoline derivatives toward the inhibition of phenylethanolamine N-methyltransferase versus the alpha 2-adrenoceptor, highlighting the importance of structural features for enzyme inhibition specificity (G. L. Grunewald, V. Dahanukar, T. Caldwell, K. R. Criscione, 1997).
Chemical Synthesis and Modifications
- Synthetic Methodologies : The research on the preparation of new 8-nitrofluoroquinolone models by Al-Hiari et al. (2007) demonstrates the exploration of synthetic pathways for the development of compounds with potential antibacterial properties, including modifications at the quinoline nucleus (Y. Al-Hiari, I. Al-Mazari, A. Shakya, R. Darwish, R. Abu-Dahab, 2007).
- Ultrasound-Assisted Synthesis : Siddekha et al. (2014) reported an ultrasound-assisted, one-pot, four-component synthesis of 1,4,6,8-tetrahydroquinolines in an aqueous medium, demonstrating a novel and environmentally friendly approach to the synthesis of complex quinoline derivatives (Aisha Siddekha, Sadeq Hamood Saleh Azzam, M. A. Pasha, 2014).
Antimalarial Activity
- Chimeric Antimalarials : Opsenica et al. (2008) synthesized chimeric molecules combining the tetraoxane and 7-chloro-4-aminoquinoline pharmacophores, showing potent in vitro and in vivo antimalarial activities. This research exemplifies the application of 7-substituted quinoline derivatives in the development of new antimalarial treatments (Igor M. Opsenica, D. Opsenica, C. Lanteri, L. Anova, W. Milhous, Kirsten S. Smith, B. Šolaja, 2008).
Drug Design and Molecular Modeling
- Structure-Activity Relationships : The study by De et al. (1998) on the structure-activity relationships among 7-substituted 4-aminoquinolines against Plasmodium falciparum provides insights into how modifications at the 7-position influence antimalarial activity, highlighting the importance of chemical structure in the efficacy of these compounds (D. De, F. M. Krogstad, L. Byers, D. Krogstad, 1998).
Safety and Hazards
The safety information for “7-Amino-6,8-dibromo-1,2,3,4-tetrahydroquinolin-2-one” includes several hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Propiedades
IUPAC Name |
7-amino-6,8-dibromo-3,4-dihydro-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Br2N2O/c10-5-3-4-1-2-6(14)13-9(4)7(11)8(5)12/h3H,1-2,12H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCVUHWUNSKNKQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C(C(=C(C=C21)Br)N)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Br2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.98 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

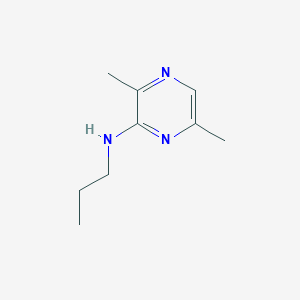
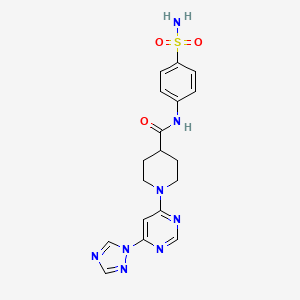
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-phenoxyacetamide](/img/structure/B2945238.png)
![2-Methyl-1-[3-(trifluoromethyl)phenyl]propan-1-one](/img/structure/B2945239.png)
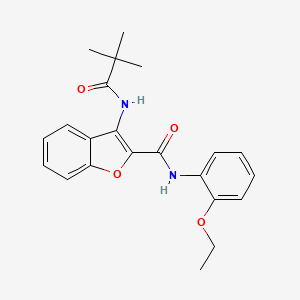

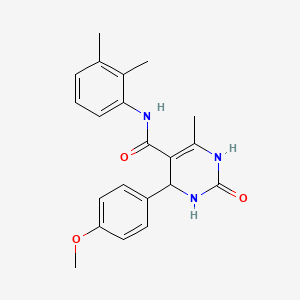

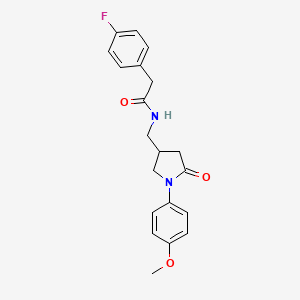
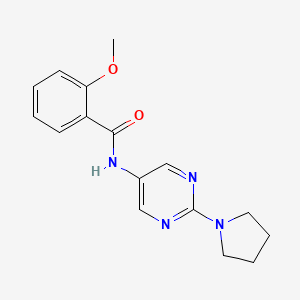
![(1-methyl-1H-1,2,3-triazol-4-yl)(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)methanone](/img/structure/B2945249.png)
![2-(3,4-dimethoxyphenyl)-5-(2-methylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2945250.png)
![2,4-dichloro-N-[[4-[(3-chlorophenyl)methoxy]phenyl]methylideneamino]benzamide](/img/structure/B2945252.png)
